molecular formula C26H29N5O3 B12151223 N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12151223
M. Wt: 459.5 g/mol
InChI Key: YKJSJDDBXZFAAF-UHFFFAOYSA-N
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Description

N-(3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound featuring a hybrid structure combining beta-carboline and indole moieties. The beta-carboline core is a tricyclic aromatic system known for its diverse pharmacological activities, including interactions with serotonin receptors and monoamine oxidases . This structural complexity suggests applications in neuropharmacology, particularly for modulating neurotransmitter pathways .

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-[3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C26H29N5O3/c1-34-18-6-7-22-21(14-18)17(15-29-22)8-11-27-25(32)9-12-28-26(33)31-13-10-20-19-4-2-3-5-23(19)30-24(20)16-31/h2-7,14-15,29-30H,8-13,16H2,1H3,(H,27,32)(H,28,33)

InChI Key

YKJSJDDBXZFAAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties .

Scientific Research Applications

Neurological Disorders

Due to its structural similarity to known psychoactive substances, this compound shows promise in the development of drugs targeting neurological disorders such as depression and anxiety. The indole structure is often associated with serotonin receptor activity, which is crucial for mood regulation. Preliminary studies suggest its potential as a serotonin receptor agonist .

Anticancer Activity

The compound's unique combination of functional groups may allow it to exhibit anticancer properties. Research indicates that beta-carbolines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in human tumor cells .

Anti-inflammatory Properties

The presence of the tetrahydro-beta-carboline core may also confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways could be explored further in preclinical studies .

Case Studies and Research Findings

Study FocusFindingsReference
Neurological ActivityDemonstrated potential as a serotonin receptor agonist; may alleviate depression symptoms
Anticancer EfficacySignificant growth inhibition observed in various human tumor cell lines
Anti-inflammatory EffectsPossible modulation of inflammatory pathways; requires further investigation

Mechanism of Action

The mechanism of action of N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling and function . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism and homeostasis .

Comparison with Similar Compounds

Key Insights and Limitations

  • Strengths : The hybrid structure enables multitarget engagement, distinguishing it from simpler indole or beta-carboline derivatives.
  • Challenges : Computational similarity metrics (e.g., Tanimoto) may underestimate functional parallels due to reliance on bit-vector representations rather than 3D pharmacophore mapping .
  • Future directions : Molecular dynamics simulations could resolve discrepancies between structural similarity and bioactivity .

Biological Activity

N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H25N3O3\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{3}

Key Properties:

  • Molecular Weight : 377.44 g/mol
  • CAS Number : Not explicitly listed but related compounds are available.
  • SMILES Representation : COc1ccc2[nH]cc(CCN)c2c1

Anticancer Activity

Research has indicated that compounds related to beta-carbolines exhibit significant anticancer properties. A study highlighted the efficacy of beta-carboline derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Indole derivatives are known for their antibacterial properties, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have shown that similar compounds can inhibit biofilm formation and bacterial growth with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .

Neuropharmacological Effects

Beta-carbolines have been studied for their effects on the central nervous system. They may act as selective modulators of neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could lead to anxiolytic or antidepressant effects, which are currently under investigation in various preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with serotonin receptors (5-HT receptors), influencing mood and anxiety levels.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

Case Study 1: Anticancer Screening

A recent study screened a library of drug candidates for anticancer activity using multicellular spheroids as a model. The results indicated that beta-carboline derivatives exhibited significant cytotoxic effects against various cancer cell lines, supporting their potential as therapeutic agents .

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)5.0
Compound BHeLa (Cervical)7.5
Compound CMCF7 (Breast)10.0

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, several indole-based compounds were tested against S. aureus and E. coli strains. The findings revealed that certain derivatives had MIC values comparable to standard antibiotics, indicating their potential use in treating infections caused by resistant bacteria .

Bacterial StrainMIC (µg/mL)
S. aureus0.98
E. coli1.50

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC·HCl) with HOBt·H₂O as coupling agents to link the beta-carboline and indole moieties. Reaction conditions (solvent, temperature) significantly affect yield. For example, ethanol as a solvent under reflux (70–80°C) is reported for analogous carboxamide syntheses, achieving yields of 37–70% depending on substituent reactivity .
  • Protection/deprotection strategies : Methoxy groups (e.g., at the indole 5-position) may require temporary protection during coupling to prevent side reactions.
  • Key data : Monitor reaction progress via TLC or HPLC. Isolate products using flash chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Prioritize:
  • ¹H/¹³C NMR : Confirm the presence of the beta-carboline’s aromatic protons (δ 7.2–8.5 ppm) and the indole NH (δ ~10.5 ppm). The methoxy group’s singlet at δ ~3.8 ppm is critical .
  • IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the carboxamide backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for beta-carboline derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Substituent variability : Small structural changes (e.g., methoxy vs. chloro groups) alter receptor binding. Perform comparative SAR studies using analogs with systematic substituent modifications .
  • Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition, cell viability) by controlling variables like solvent (DMSO concentration ≤0.1%) and incubation time. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors, correlating computational data with experimental IC₅₀ values .

Q. What strategies optimize synthetic yield when scaling reactions from milligram to gram quantities?

  • Methodological Answer : Key strategies include:
  • Solvent optimization : Replace ethanol with DMF or THF for better solubility of intermediates at higher concentrations .
  • Catalyst loading : Adjust stoichiometry of coupling agents (e.g., EDC·HCl) to 1.2–1.5 equivalents to compensate for side reactions during scale-up .
  • Purification : Transition from flash chromatography to recrystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective large-scale purification .
  • Process monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to detect intermediates and optimize reaction termination points .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound?

  • Methodological Answer : Discrepancies may stem from:
  • Cell line variability : Test cytotoxicity across multiple cell lines (e.g., HEK293, HeLa) and normalize data to positive controls (e.g., doxorubicin).
  • Apoptosis vs. necrosis : Use flow cytometry with Annexin V/PI staining to distinguish mechanisms .
  • Metabolic interference : Perform metabolite profiling (LC-MS) to rule out off-target effects on mitochondrial pathways .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile amines during coupling steps .

Structural Insights and Analog Design

Q. How does the methoxy group at the indole 5-position influence pharmacological activity?

  • Methodological Answer :
  • Electron-donating effects : The methoxy group enhances lipophilicity, improving blood-brain barrier penetration. Compare logP values of analogs with/without methoxy using HPLC-derived retention times .
  • Receptor binding : Replace the methoxy group with -Cl or -F to assess steric/electronic effects on target affinity (e.g., 5-HT₂A receptor) via radioligand binding assays .

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